molecular formula C5H10ClNS B2509986 2-Thia-6-azaspiro[3.3]heptane hydrochloride CAS No. 2155855-18-6

2-Thia-6-azaspiro[3.3]heptane hydrochloride

Cat. No. B2509986
CAS RN: 2155855-18-6
M. Wt: 151.65
InChI Key: LEVKHSRDBCIAFX-UHFFFAOYSA-N
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Description

2-Thia-6-azaspiro[3.3]heptane hydrochloride is a chemical compound with the CAS Number: 2155855-18-6 . It has a molecular weight of 151.66 . The IUPAC name for this compound is this compound . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NS.ClH/c1-5(2-6-1)3-7-4-5;/h6H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 151.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis of Amino Acids Analogues : The compound has been utilized in the synthesis of novel amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These constrained amino acids are of interest for applications in chemistry, biochemistry, and drug design, highlighting the compound's role in producing sterically constrained amino acids for innovative applications (Radchenko et al., 2010).
  • Improved Synthesis for Spirobicyclic Compounds : An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt was developed, showcasing its more stable and soluble product form. This advancement allows broader access to various reaction conditions with the spirobicyclic compound, indicating its significant role in chemical synthesis and property enhancement (van der Haas et al., 2017).

Drug Design and Discovery

  • Contribution to Drug Discovery : The compound serves as a precursor in the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, useful for further selective derivation on its rings. This process provides access to novel compounds that explore chemical spaces complementary to traditional piperidine systems, demonstrating the compound's value in drug discovery and development (Meyers et al., 2009).
  • Lowering Lipophilicity in Medicinal Chemistry : In medicinal chemistry, azaspiro[3.3]heptanes, derived from similar synthesis processes, have been analyzed for their effect on lowering lipophilicity when replacing morpholines, piperidines, and piperazines. This property is crucial for drug design, indicating potential applications in developing more effective pharmaceutical agents (Degorce et al., 2019).

Chemical Synthesis and Ligand Design

  • Spirocyclic Ligands for Coordination Chemistry : The compound and related structures have been synthesized and evaluated as "rigid-rod" ligands for coordination to transition-metal complexes. These findings are vital for the development of new materials and catalysts in coordination chemistry, showing the compound's versatility in creating novel ligand frameworks (Block et al., 2005).

Safety and Hazards

The safety information available indicates that 2-thia-6-azaspiro[3.3]heptane hydrochloride is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-thia-6-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS.ClH/c1-5(2-6-1)3-7-4-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVKHSRDBCIAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CSC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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